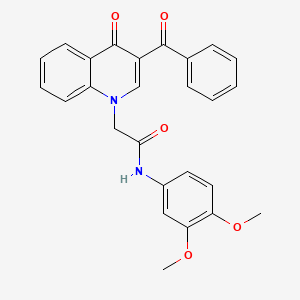

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could involve the condensation of 3-benzoyl-4-oxoquinoline with N-(3,4-dimethoxyphenyl)acetamide under specific conditions. The reaction might require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups.

Reduction: Reduction reactions could be used to modify the quinoline ring or other parts of the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions would depend on the desired transformation and might involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Using it as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

Quinacrine: Another quinoline derivative with antimalarial and other biological activities.

Uniqueness

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substituents and the combination of functional groups. This uniqueness might confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its molecular formula is C26H22N2O5 with a molecular weight of approximately 442.46 g/mol. The compound features a quinoline core structure, characterized by a bicyclic arrangement that includes a benzene ring fused to a pyridine ring. This structural composition is significant as it contributes to the compound's diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Quinoline derivatives are known for their broad-spectrum pharmacological effects. Specifically, the presence of the benzoyl and acetamide groups in the structure enhances binding affinity and specificity towards certain targets, potentially leading to modulation of cellular pathways and therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives similar to this compound. For instance, related compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, including hormone-resistant prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549). The IC50 values for these compounds ranged from 0.85 µM to 3.32 µM across different cancer types .

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 2-Phenyl-4-quinolone | Hormone-resistant PC-3 | 0.85 |

| HepG2 | 1.81 | |

| A549 | 0.90 | |

| NCI/ADR-RES | 1.53 |

The mechanism by which these compounds exert their anticancer effects often involves inducing cell cycle arrest and apoptosis. For example, studies have shown that quinolone derivatives can cause G2/M phase arrest in cancer cells and activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness against both gram-positive and gram-negative bacteria . The presence of methoxy groups in the structure has been linked to enhanced antimicrobial activity.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Quinoline Derivative A | Staphylococcus aureus | Moderate |

| Quinoline Derivative B | Escherichia coli | High |

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may also possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in neurodegeneration .

Study on Anticancer Mechanisms

A study published in Science.gov examined the anticancer mechanisms of a closely related compound, demonstrating its ability to disrupt microtubule dynamics, leading to mitotic arrest . This study provides insights into how structural modifications can enhance therapeutic efficacy.

Neuroprotective Evaluation

Another study focused on the design and synthesis of hybrid compounds containing quinoline structures aimed at dual inhibition of AChE and MAOs for Alzheimer's treatment. The most promising candidate showed potent inhibitory activity with an IC50 value of 0.28 µM against AChE . This highlights the potential for developing multi-target agents based on quinoline derivatives.

Properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-32-22-13-12-18(14-23(22)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-21(19)28/h3-15H,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLXRKQWHLDTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.